molecular formula C12H22O4 B14286119 Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester CAS No. 126048-07-5

Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester

Cat. No.: B14286119
CAS No.: 126048-07-5
M. Wt: 230.30 g/mol
InChI Key: RXIZPTUJJOZXSR-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is characterized by the presence of a hexanoic acid esterified with a tetrahydro-2H-pyran-2-yl group. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The tetrahydro-2H-pyran-2-yl group is introduced through a subsequent reaction involving the protection of the hydroxyl group of hexanoic acid using dihydropyran and an acid catalyst such as p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups, facilitating complex synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester is unique due to its combination of a hexanoic acid ester and a tetrahydro-2H-pyran-2-yl group. This dual functionality provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in various fields .

Properties

CAS No.

126048-07-5

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 6-(oxan-2-yloxy)hexanoate

InChI

InChI=1S/C12H22O4/c1-14-11(13)7-3-2-5-9-15-12-8-4-6-10-16-12/h12H,2-10H2,1H3

InChI Key

RXIZPTUJJOZXSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC1CCCCO1

Origin of Product

United States

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